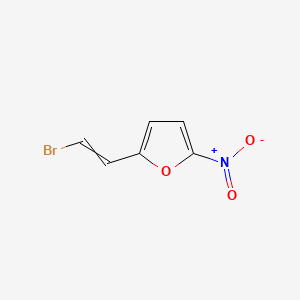
2-(2-Bromoethenyl)-5-nitrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Bromoethenyl)-5-nitrofuran (2-BE5NF) is an organic compound composed of a bromoethenyl group and a nitrofuran group. It has been studied as a potential pharmaceutical drug candidate due to its unique chemical and biological properties.
Scientific Research Applications
Antibacterial Properties
- Bacteriostatic and Bactericidal Action: Research indicates that derivatives of furan, specifically those with a nitro group in the 5-position, like 2-(2-Bromoethenyl)-5-nitrofuran, exhibit considerable bacteriostatic action. This action is effective against both Gram-positive and Gram-negative organisms. Higher concentrations of these compounds have been observed to be slowly bactericidal, while lower concentrations tend to be bacteriostatic (Dodd, Stillman, Roys, & Crosby, 1944).
Mechanisms Beyond Redox Cycling
- Cytotoxicity Mechanisms: Nitrofurans, including this compound, have mechanisms of cytotoxicity that extend beyond redox cycling. Studies suggest that these compounds can exhibit toxic effects even without entering into redox cycle mechanisms, potentially through the inhibition of antioxidant enzymes (Gallardo-Garrido et al., 2020).
Chemical Synthesis and Reactions
- Synthesis and Reactions: 2-Bromoacetyl-5-nitrofuran has been used in the synthesis of compounds with bactericidal activity. Its reactions with anilines, for instance, yield derivatives that show considerable antibacterial properties (Holla, Ambekar, & Pujar, 1981).
Gene Expression Interference
- Interference with Gene Expression: Nitrofurans have been found to interfere with gene expression in a highly specific manner, particularly affecting the expression of inducible genes. This points to a potential role in selective translational control (Herrlich & Schweiger, 1976).
Genotoxicity Studies
- Comparative Genotoxic Evaluation: Studies on the genotoxicity of various nitrofuran derivatives, including those similar to this compound, indicate a relationship between the position of the nitro group and the compound’s genotoxicity. This suggests specific structural features are crucial for their activity (González Borroto et al., 2005).
Potential as a Growth Stimulant
- Growth Stimulant in Animal Diets: Some nitrofuran derivatives, including those structurally related to this compound, have been evaluated as growth stimulants in animal diets, specifically in poultry. Their efficacy against various pathogenic microorganisms has been noted (Creek, Dendy, & Hinners, 1959).
properties
IUPAC Name |
2-(2-bromoethenyl)-5-nitrofuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHDJUJHFAUWFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67363-72-8 |
Source


|
| Record name | 2-(2-Bromoethenyl)-5-nitrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067363728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


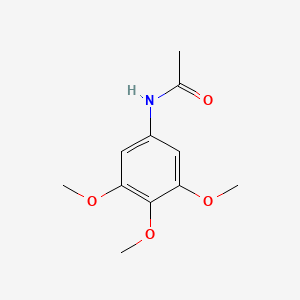
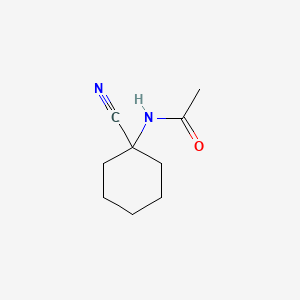
![8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1266314.png)
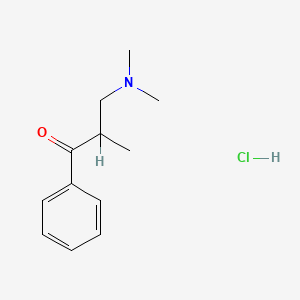

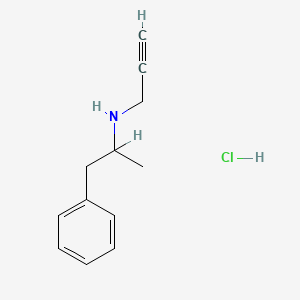
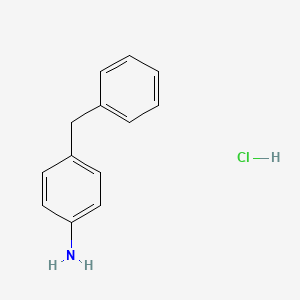
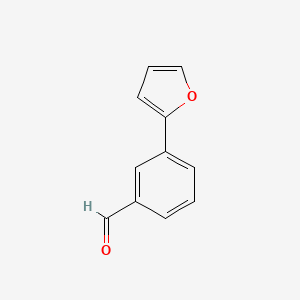


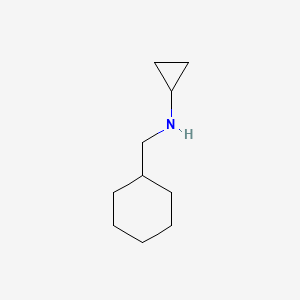
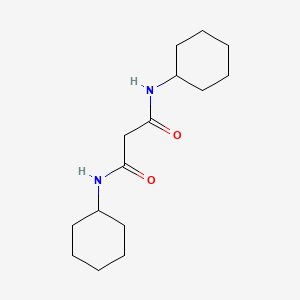
![6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266330.png)